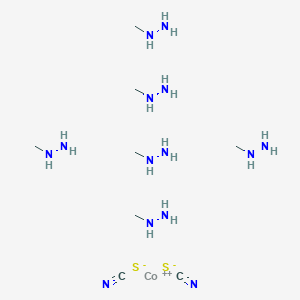
Cobalt(2+) thiocyanate--methylhydrazine (1/2/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) thiocyanate–methylhydrazine (1/2/6) is a coordination compound that involves cobalt(II) ions, thiocyanate anions, and methylhydrazine molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) thiocyanate–methylhydrazine typically involves the reaction of cobalt(II) salts with thiocyanate and methylhydrazine under controlled conditions. One common method is the reaction of cobalt(II) sulfate with barium thiocyanate in an aqueous solution, followed by the addition of methylhydrazine. The reaction can be represented as follows:
CoSO4+Ba(SCN)2+CH3NHNH2→Co(SCN)2(CH3NHNH2)6+BaSO4
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of cobalt(2+) thiocyanate–methylhydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including spectroscopic and chromatographic analyses .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) thiocyanate–methylhydrazine undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligand exchange reactions can occur, where thiocyanate or methylhydrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt(II) complexes with different ligands .
Scientific Research Applications
Cobalt(2+) thiocyanate–methylhydrazine has several scientific research applications:
Analytical Chemistry: Used in colorimetric tests for the detection of certain analytes, such as cocaine in forensic science.
Material Science: Investigated for its potential use in the synthesis of novel coordination polymers and metal-organic frameworks.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of cobalt(2+) thiocyanate–methylhydrazine involves the coordination of cobalt(II) ions with thiocyanate and methylhydrazine ligands. The cobalt(II) ion acts as a central metal atom, forming coordination bonds with the ligands. This coordination can influence the electronic and geometric properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) thiocyanate: A simpler compound with only thiocyanate ligands.
Cobalt(II) chloride–methylhydrazine: Similar structure but with chloride instead of thiocyanate.
Nickel(II) thiocyanate–methylhydrazine: Similar coordination chemistry but with nickel instead of cobalt.
Uniqueness
Cobalt(2+) thiocyanate–methylhydrazine is unique due to the specific combination of cobalt(II) ions, thiocyanate anions, and methylhydrazine ligands. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in analytical chemistry and material science .
Properties
CAS No. |
61312-94-5 |
|---|---|
Molecular Formula |
C8H36CoN14S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
cobalt(2+);methylhydrazine;dithiocyanate |
InChI |
InChI=1S/6CH6N2.2CHNS.Co/c6*1-3-2;2*2-1-3;/h6*3H,2H2,1H3;2*3H;/q;;;;;;;;+2/p-2 |
InChI Key |
DBXIPVXJXZLSPZ-UHFFFAOYSA-L |
Canonical SMILES |
CNN.CNN.CNN.CNN.CNN.CNN.C(#N)[S-].C(#N)[S-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















